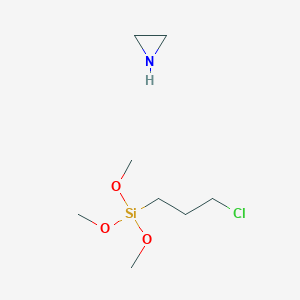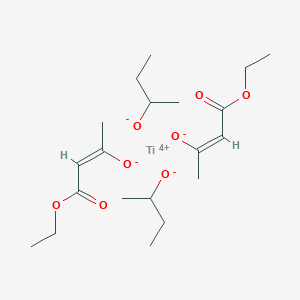
Nickel(II) lactate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) lactate tetrahydrate is a coordination compound with the chemical formula Ni(C₃H₅O₃)₂·4H₂O. It is a pale green powder that is soluble in water. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) lactate tetrahydrate can be synthesized by reacting nickel(II) carbonate or nickel(II) hydroxide with lactic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{NiCO}_3 + 2 \text{C}_3\text{H}_6\text{O}_3 + 4 \text{H}_2\text{O} \rightarrow \text{Ni(C}_3\text{H}_5\text{O}_3\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of lactic acid to a nickel(II) salt solution, followed by crystallization and purification processes to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel(II) ion is oxidized to nickel(III) or nickel(IV) states.
Reduction: The compound can also be reduced to form nickel(0) or nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the lactate ligands are replaced by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Ammonia, ethylenediamine.
Major Products Formed:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel metal or nickel(I) complexes.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) lactate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and nanomaterials.
Biology: Investigated for its potential role in enzyme catalysis and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating processes and as a stabilizer in polymer production.
Mechanism of Action
Nickel(II) lactate tetrahydrate can be compared with other nickel(II) compounds such as nickel(II) acetate tetrahydrate, nickel(II) chloride hexahydrate, and nickel(II) sulfate hexahydrate. While these compounds share some similarities in their coordination chemistry, this compound is unique due to the presence of lactate ligands, which can influence its solubility, reactivity, and applications.
Comparison with Similar Compounds
- Nickel(II) acetate tetrahydrate
- Nickel(II) chloride hexahydrate
- Nickel(II) sulfate hexahydrate
Properties
IUPAC Name |
(2S)-2-hydroxypropanoic acid;nickel;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ni.4H2O/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);;4*1H2/t2*2-;;;;;/m00...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVMZXCWSSGPBI-CBAPHJFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20NiO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
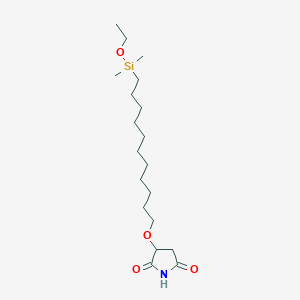

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

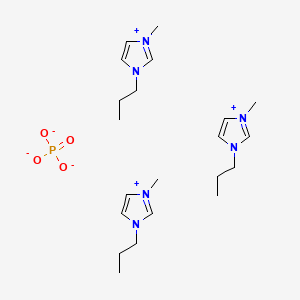
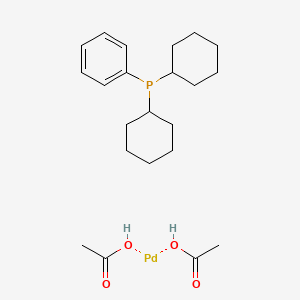
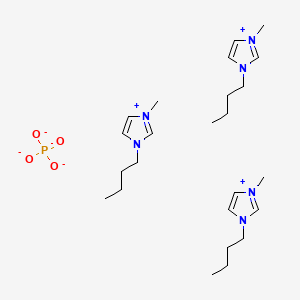
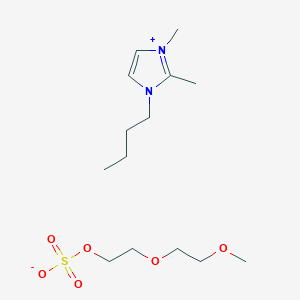
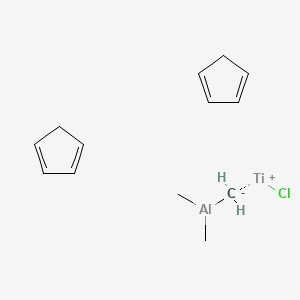
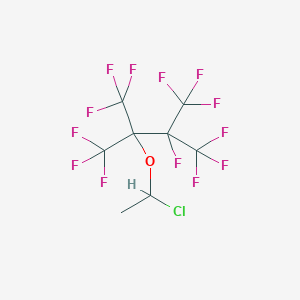
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)
